molecular formula C15H17NO4 B13232467 1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one

1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one

Cat. No.: B13232467
M. Wt: 275.30 g/mol
InChI Key: LHNPQCFMGHDIAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one is a complex organic compound that features a benzodioxole ring fused to a piperidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one typically involves the reaction of benzodioxole derivatives with piperidinone precursors. Common synthetic routes include:

    Condensation Reactions: Utilizing benzodioxole and piperidinone derivatives under acidic or basic conditions to form the desired compound.

    Catalytic Hydrogenation: Employing catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.

Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen functionalities.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.

    Substitution: Halogenation or alkylation reactions using reagents like halogens (Cl2, Br2) or alkyl halides (R-X).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogens in the presence of a catalyst or alkyl halides under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other biomolecules.

    Pathways Involved: Modulation of biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 3′,4′-(Methylenedioxy)acetophenone
  • 3′,4′-(Methylenedioxy)propiophenone

Uniqueness: 1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one stands out due to its unique structural features, which confer distinct chemical reactivity and potential applications. Its combination of a benzodioxole ring and a piperidinone moiety provides a versatile scaffold for further chemical modifications and functionalization.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C15H17NO4/c1-2-12(17)11-4-3-7-16(15(11)18)10-5-6-13-14(8-10)20-9-19-13/h5-6,8,11H,2-4,7,9H2,1H3

InChI Key

LHNPQCFMGHDIAH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.